molecular formula C6H8N2OS B2380816 1-(2-(Methylamino)thiazol-5-yl)ethanone CAS No. 339022-27-4

1-(2-(Methylamino)thiazol-5-yl)ethanone

Cat. No.: B2380816
CAS No.: 339022-27-4
M. Wt: 156.2
InChI Key: PERJPWBBSJQZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Methylamino)thiazol-5-yl)ethanone is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atomsThe thiazole ring is known for its aromatic properties, which make it reactive and versatile in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-(Methylamino)thiazol-5-yl)ethanone can be synthesized through the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another method involves the reaction of N-methylthiourea with 3-chloro-2,4-pentanedione .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylamino)thiazol-5-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various thiazole derivatives, which can have different functional groups attached to the thiazole ring. These derivatives are often of interest for their potential biological activities .

Scientific Research Applications

1-(2-(Methylamino)thiazol-5-yl)ethanone has several scientific research applications, including:

Comparison with Similar Compounds

1-(2-(Methylamino)thiazol-5-yl)ethanone can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which make it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-(methylamino)-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4(9)5-3-8-6(7-2)10-5/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERJPWBBSJQZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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